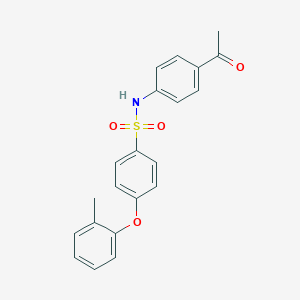

![molecular formula C15H22N2O4S B492782 N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690245-97-7](/img/structure/B492782.png)

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” consists of a 1-azepanyl ring attached to a methoxybenzenesulfonamide group via a 2-oxoethyl linker .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” include a molecular formula of C15H22N2O4S, an average mass of 326.411 Da, and a monoisotopic mass of 326.130035 Da .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Sulfonamide compounds, including variants structurally related to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, have been extensively evaluated for their antitumor properties. These studies have utilized cell-based antitumor screens and flow cytometric cell cycle analysis, identifying compounds that act as potent cell cycle inhibitors. For instance, sulfonamide-based compounds such as E7010 and E7070 have demonstrated significant antitumor activity, disrupting tubulin polymerization or causing cell cycle arrest in various cancer cell lines, respectively. Such findings underline the potential of sulfonamide derivatives in cancer therapy, highlighting their ability to target specific cellular pathways and disrupt cancer cell proliferation (Owa et al., 2002).

Chemical Synthesis and Reactivity

The reactivity and synthesis of sulfonamide derivatives, including those similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, have been a subject of interest in the field of organic chemistry. Research has focused on developing novel chlorinating reagents and studying their reactivity with various organic compounds to achieve chlorinated products. This area of study is crucial for understanding the chemical behavior of sulfonamide derivatives and their potential applications in synthetic chemistry (Xiao-Qiu Pu et al., 2016).

Structural Analysis

The structural analysis of sulfonamide derivatives, akin to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, provides insights into their molecular conformations and intermolecular interactions. Studies involving crystallography and Hirshfeld surface analysis have been conducted to understand the molecular structures of sulfonamide derivatives, revealing consistent conformational patterns and hydrogen-bonding motifs across different compounds. Such analyses are essential for comprehending the structural basis of their biological activities and chemical reactivities (Purandara et al., 2018).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives, including those structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, has shown promising results. These compounds have been evaluated for their potential to inhibit key enzymes involved in various biological processes, such as acetylcholinesterase. Such studies are vital for the development of therapeutic agents targeting specific enzymes implicated in diseases like Alzheimer's (Abbasi et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-13-7-6-8-14(11-13)22(19,20)16-12-15(18)17-9-4-2-3-5-10-17/h6-8,11,16H,2-5,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXBDVQIVJLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

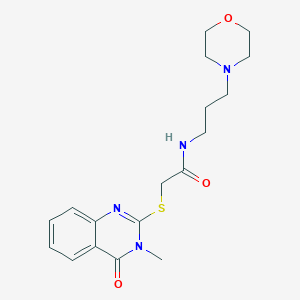

![ethyl 2-{[(3-methoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B492700.png)

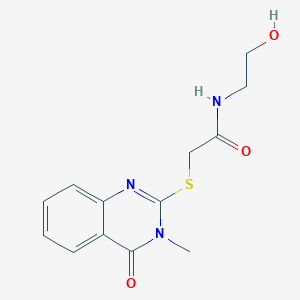

![1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492704.png)

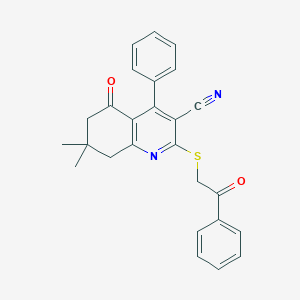

![2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(3,4-dichlorophenyl)ethanone](/img/structure/B492708.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492709.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492710.png)

![3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B492712.png)

![5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B492713.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492715.png)

![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B492718.png)

![4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492721.png)